molecular formula C16H20N4O3S B5977760 N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

Cat. No. B5977760
M. Wt: 348.4 g/mol
InChI Key: WKHVHAVOFUOVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide in lab experiments is its potential as a therapeutic agent for neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its effects on other neurotransmitters and cytokines. Additionally, research can be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion
This compound has potential applications in scientific research, particularly in the field of neuroscience. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising therapeutic agent for neurological disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide involves the reaction between 2,3-dimethylaniline and 4-morpholin-4-yl-1,2,5-thiadiazol-3-yl chloride in the presence of a base. The resulting intermediate is then converted to the final product through an acetylation reaction using acetic anhydride.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11-4-3-5-13(12(11)2)17-14(21)10-23-16-15(18-24-19-16)20-6-8-22-9-7-20/h3-5H,6-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHVHAVOFUOVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NSN=C2N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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